molecular formula C12H10ClNO2 B11875828 Methyl 1-chloro-4-methylisoquinoline-3-carboxylate CAS No. 89928-78-9

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate

Cat. No.: B11875828
CAS No.: 89928-78-9
M. Wt: 235.66 g/mol
InChI Key: SYPUFZCRBHAOQT-UHFFFAOYSA-N
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Description

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chloro-4-methylisoquinoline-3-carboxylate typically involves the chlorination of 4-methylisoquinoline-3-carboxylic acid followed by esterification. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by reaction with methanol (CH3OH) to form the methyl ester. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-chloro-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate
  • 1-Chloroisoquinoline
  • 4-Hydroxyquinoline-3-carboxylic acid

Uniqueness

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is a heterocyclic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNO2C_{11}H_{10}ClNO_2 with a molecular weight of approximately 223.64 g/mol. The structure features a chloro substituent at the 1-position, a methyl group at the 4-position, and a carboxylate group at the 3-position of the isoquinoline ring, which contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that isoquinoline derivatives exhibit various biological activities, including:

  • Antimicrobial Properties : Isoquinolines have shown effectiveness against a range of pathogens, including bacteria and fungi.
  • Anticancer Activity : Certain isoquinoline derivatives have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that isoquinolines may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study focusing on structural optimization of isoquinoline derivatives revealed that specific substitutions could enhance anticancer properties. For example, compound 46 , a derivative of isoquinoline, exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent activity . This suggests that this compound could be explored for similar applications.

Antimicrobial Studies

In vitro tests have shown that methyl isoquinolines can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The whole-cell activity of these compounds was assessed through various assays, demonstrating significant antimicrobial potential .

Synthesis Methods

Several synthetic routes have been reported for this compound:

  • Direct Alkylation : Utilizing alkyl halides in the presence of bases to introduce the methyl group.
  • Cyclization Reactions : Employing cyclization strategies involving precursors that lead to the formation of the isoquinoline core.
  • Functional Group Modifications : Post-synthesis modifications allow for fine-tuning of biological activity by altering functional groups on the isoquinoline scaffold .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC11H10ClN O2Chloro and methyl groups enhance reactivity
Methyl isoquinoline-3-carboxylateC10H9NO2Lacks halogen substitution
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylateC11H8ClNO3Hydroxy group may alter bioactivity

This table illustrates how variations in functional groups can influence the biological activity of isoquinoline derivatives.

Properties

CAS No.

89928-78-9

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 1-chloro-4-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3

InChI Key

SYPUFZCRBHAOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OC

Origin of Product

United States

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